4-Methylhexa-2,4-dienoic acid

Description

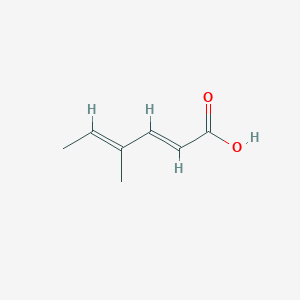

4-Methylhexa-2,4-dienoic acid (IUPAC name: (2E,4E)-4-methylhexa-2,4-dienoic acid) is an unsaturated carboxylic acid with the molecular formula C₇H₁₀O₂ and a conjugated diene system. It is characterized by methyl substitution at the C4 position (). This compound is naturally occurring in microbial metabolites, such as:

- Jomthonic acids A and C, produced by Streptomyces spp., where it contributes to preadipocyte differentiation into mature adipocytes ().

- Salinamide A, a bicyclic depsipeptide antibiotic from marine Streptomyces sp. CNB-091, where its (2Z,4E)-isomer is incorporated ().

Its structural features, including the conjugated diene and methyl substituent, influence its biological activity and physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-4-methylhexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOHPAPIABXTF-UTTVJGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26526-09-0 | |

| Record name | 4-methylhexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its conjugated double bonds. Key pathways include:

-

Ozonolysis : Atmospheric studies demonstrate ozonolysis generates low-molecular-weight aldehydes and ketones. For example, ozonolysis of structurally related terpenes (e.g., β-ocimene) produces 4-methylhexa-2,4-dienal as an intermediate, which further oxidizes to carboxylic acids .

-

Hydroxyl Radical (OH) Oxidation : Reaction with OH radicals occurs at a rate of

, leading to fragmentation products like acrylic acid (72 m/z) .

Table 1: Oxidation Pathways

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Ozonolysis | O₃, ambient conditions | Aldehydes, ketones | |

| OH Oxidation | OH radicals | Low-MW acids (e.g., acrylic acid) |

Reduction Reactions

Hydrogenation of the double bonds yields saturated derivatives:

-

Catalytic Hydrogenation : Using H₂ gas and palladium catalysts, the conjugated diene system is reduced to a single bond, forming 4-methylhexanoic acid.

Cycloaddition Reactions

The conjugated diene participates in Diels-Alder reactions, forming six-membered cyclic adducts. For example:

-

With Dienophiles : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to yield bicyclic esters or lactones.

Mechanistic Insight :

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the diene’s HOMO interacts with the dienophile’s LUMO. Steric and electronic effects from the methyl group influence regioselectivity.

Environmental Degradation

In atmospheric chemistry, the compound degrades via:

-

Secondary Organic Aerosol (SOA) Formation : Degradation products contribute to aerosol particle formation, impacting air quality .

Table 2: Environmental Reaction Kinetics

| Reactant | Rate Constant (

) | Half-Life (Atmospheric) | Reference |

|-------------|------------------------------------------------|--------------------------|-----------|

| OH radicals |

| ~2 hours | |

| Ozone |

| ~10 days | |

Acid-Catalyzed Transformations

In acidic media, the compound may undergo cyclization or esterification:

-

Cyclization : Analogous to α,β,γ,δ-unsaturated ketones, acid catalysis could promote diazepine formation via hydrazone intermediates .

Biological Interactions

Though not directly studied, degradation products (e.g., aldehydes) exhibit ecological impacts, such as influencing insect behavior or plant defense mechanisms .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

The table below compares 4-methylhexa-2,4-dienoic acid with structurally related dienoic acids:

Key Observations:

- Ethyl substitution further increases hydrophobicity but may reduce metabolic stability .

- Chain Length: Shorter-chain analogues like 2-methylpenta-2,4-dienoic acid exhibit different reactivity due to reduced conjugation and steric constraints .

- Functional Groups : Hydroxyl and oxo groups (e.g., in HOPDA) increase polarity, making these compounds prone to enzymatic hydrolysis .

Antimicrobial and Anticancer Agents

- This compound is integral to salinamide A, which shows activity against Gram-positive bacteria . In contrast, jomthonic acids (containing the same acid) specifically induce adipocyte differentiation without cytotoxicity .

- A54556 antibiotic complex includes (2E,4E)-hexa-2,4-dienoic acid (lacking methyl), which exhibits moderate activity against staphylococci . This highlights the methyl group's role in modulating target specificity.

Metabolic Pathways

- HOPDA and its derivatives are critical intermediates in microbial degradation of aromatics (e.g., biphenyl, testosterone). Enzymes like HsaD show 4–33× higher specificity for steroidal substrates (e.g., DSHA) over HOPDA, emphasizing the impact of substituents on enzyme-substrate interactions .

Physicochemical Properties

- Molecular Weight and Solubility: this compound (140.16 g/mol) is less polar than hydroxylated analogues like HOPDA (242.21 g/mol), which may explain its incorporation into lipophilic antibiotics . Hydroxy-oxo derivatives (e.g., 2-hydroxy-6-oxo-hepta-2,4-dienoic acid) exhibit variable solubility in polar solvents due to hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.